molecular formula C16H19N5O2 B2472105 8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione CAS No. 133231-17-1

8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2472105
CAS No.: 133231-17-1
M. Wt: 313.361
InChI Key: LLVGFPWNUPYYTQ-UHFFFAOYSA-N
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Description

8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a xanthine derivative characterized by a purine-2,6-dione core substituted at the 1-, 3-, and 8-positions. The 8-position features a benzyl-methyl-aminomethyl group, distinguishing it from classical xanthines like theophylline (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) . The compound’s molecular formula is C₁₆H₁₉N₅O₂, with a monoisotopic mass of 329.15 g/mol . Analytical data, including collision cross-section (CCS) values for various adducts (e.g., [M+H]⁺ CCS: 194.2 Ų), are critical for its identification via mass spectrometry .

Properties

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-19(9-11-7-5-4-6-8-11)10-12-17-13-14(18-12)20(2)16(23)21(3)15(13)22/h4-8H,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVGFPWNUPYYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to enhance reaction rates. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 8-substituted purine-2,6-diones, where modifications at the 7- and 8-positions significantly influence biological activity. Key structural and functional comparisons include:

Compound Name Substituents (Position 8) Position 7 Substituent Key Features/Activities References
Target Compound Benzyl-methyl-aminomethyl None (H) Potential CNS activity (5-HT receptor modulation inferred from structural analogs); CCS: 194.2 Ų [M+H]⁺
TPBM (8-benzylsulfanylmethyl derivative) Benzylthio-methyl None (H) Inhibits ER-DNA binding; anti-cancer potential via coactivator/corepressor modulation
8-Benzylamino derivatives Benzylamino 2-Hydroxy-3-piperazinyl Cardiovascular activity (antiarrhythmic ED₅₀ = 55.0; hypotensive effects)
8-Methoxy-1,3-dimethyl-7-substituted Methoxy Variable alkyl/amide Chemopreventive action; in vitro biotransformation stability
Theophylline None (H) None (H) Bronchodilation (A₁/A₂ adenosine receptor antagonism); limited by narrow therapeutic index
SARS-CoV-2 Mpro Inhibitor (Compound 1) (1S)-1-hydroxy-3-oxo-diphenylpropan None (H) Antiviral activity via protease inhibition; smaller size enhances binding cavity interactions

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Unlike 8-methoxy derivatives (e.g., ), the target compound’s tertiary amine may undergo N-demethylation, necessitating prodrug strategies for sustained activity.
  • Solubility : Polar substituents (e.g., hydroxyl in compound 52 ) improve aqueous solubility, whereas the target compound’s benzyl group may limit this, requiring formulation optimization.

Biological Activity

8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione, commonly referred to as a purine derivative, has garnered attention for its potential biological activities. This compound is structurally related to xanthines and has been studied for various pharmacological effects, including enzyme inhibition and receptor modulation. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

The molecular formula of this compound is C16H19N5O2C_{16}H_{19}N_{5}O_{2} with a molecular weight of approximately 313.36 g/mol. Its structure features a purine ring system substituted at the 8-position with a benzyl-methyl-amino group, which is crucial for its biological activity.

The biological activity of this compound primarily arises from its interaction with specific molecular targets in biological systems. The mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, notably monoamine oxidase (MAO) and phosphodiesterases (PDEs). Inhibition of MAO-B has been particularly noted with IC50 values in the nanomolar range .
  • Receptor Modulation : It may also interact with dopamine receptors, suggesting potential applications in treating neurodegenerative disorders such as Parkinson's disease by enhancing dopaminergic signaling .

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound:

Biological Activity Target IC50 Value Remarks
MAO-B InhibitionMonoamine Oxidase~50.7 nMHigh potency; potential in treating depression
PDE InhibitionPhosphodiesterase2.44 µMModerate potency; implications in inflammation
Dopamine Receptor BindingD2 Dopamine ReceptorEC50 = 11.3 µMAgonistic properties; beneficial for Parkinson's
Antioxidant ActivityDPPH AssayVariesLower activity compared to standard antioxidants

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated significant protection against cell death through MAO-B inhibition .
  • Anti-inflammatory Properties : Research demonstrated that the compound could reduce inflammatory markers in vitro by inhibiting PDE activity, suggesting its utility in managing chronic inflammatory diseases .
  • Antioxidant Activity : Comparative studies showed that while the compound exhibited antioxidant properties, it was less effective than traditional antioxidants like quercetin. This highlights the need for structural modifications to enhance this activity .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions using various reagents such as alkylating agents and reducing agents. Common methods include:

  • Alkylation Reactions : Utilizing benzyl and methyl groups to modify the purine core.
  • Reduction Processes : Employing agents like lithium aluminum hydride to achieve desired functional groups.

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